1-phosphatidyl-1D-myo-inositol 3-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

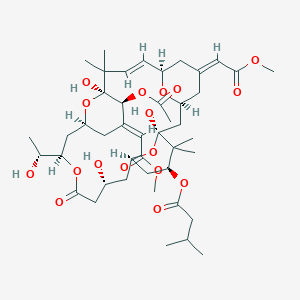

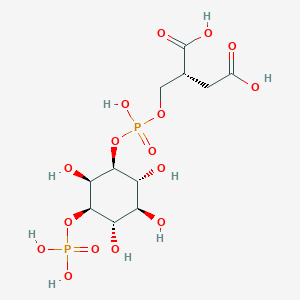

1-Phosphatidyl-1D-myo-inositol 3-phosphate, also known as PTDINS3P, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1-Phosphatidyl-1D-myo-inositol 3-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). 1-Phosphatidyl-1D-myo-inositol 3-phosphate has been found in human skeletal muscle tissue. Within the cell, 1-phosphatidyl-1D-myo-inositol 3-phosphate is primarily located in the cytoplasm. 1-Phosphatidyl-1D-myo-inositol 3-phosphate exists in all eukaryotes, ranging from yeast to humans. 1-Phosphatidyl-1D-myo-inositol 3-phosphate can be biosynthesized from 1-phosphatidyl-D-myo-inositol; which is mediated by the enzyme phosphatidylinositol 3-kinase catalytic subunit type 3. In humans, 1-phosphatidyl-1D-myo-inositol 3-phosphate is involved in the inositol metabolism pathway.

Applications De Recherche Scientifique

Synthesis and Production

1-Phosphatidyl-1D-Myo-Inositol 3-Phosphate is synthesized through the direct phosphatidylation of 1d-2,3,4,5,6-penta-O-benzyl-myo-inositol. This method is adaptable for large-scale production, offering high yields and structural purity (Aneja & Aneja, 2000).

Role in Plant Biology

In plant biology, this compound is part of a pathway that regulates seed development and phytate content. The silencing of the myo-inositol-1-phosphate (GmMIPS1) gene in soybean, for example, leads to a significant reduction in seed development and phytate content (Nunes et al., 2006).

Chemical Studies

Chemical studies focus on synthesizing and manipulating the structure of 1-Phosphatidyl-1D-Myo-Inositol 3-Phosphate to understand its functions and potential applications. Such studies have led to the synthesis of related compounds like Phosphatidyl-D-Myo-Inositol 3,5-Bisphosphate (Han, Hayashi, & Watanabe, 2004).

Metabolic Functions

This compound has been identified as a key component in cellular metabolism, acting as a substrate for enzymes that regulate growth and metabolic processes in cells (Stephens, Hawkins, & Downes, 1989).

Enzyme Interaction

1-Phosphatidyl-1D-Myo-Inositol 3-Phosphate interacts with various enzymes, leading to significant conformational changes and influencing substrate recognition and catalysis, as observed in studies of the glycosyltransferase PimA in mycobacteria (Guerin et al., 2009).

Inositol Signaling

This compound plays a role in inositol signaling, a complex cellular process involving multiple pathways and enzymes. Inositol signaling affects various cellular functions, including membrane trafficking, ion channel permeability, and stress response (Gillaspy, 2011).

Propriétés

Nom du produit |

1-phosphatidyl-1D-myo-inositol 3-phosphate |

|---|---|

Formule moléculaire |

C11H20O16P2 |

Poids moléculaire |

470.21 g/mol |

Nom IUPAC |

(2R)-2-[[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxymethyl]butanedioic acid |

InChI |

InChI=1S/C11H20O16P2/c12-4(13)1-3(11(18)19)2-25-29(23,24)27-10-7(16)5(14)6(15)9(8(10)17)26-28(20,21)22/h3,5-10,14-17H,1-2H2,(H,12,13)(H,18,19)(H,23,24)(H2,20,21,22)/t3-,5+,6+,7-,8-,9-,10+/m1/s1 |

Clé InChI |

YKMGQFUXYYTRLF-SLJXNWFNSA-N |

SMILES isomérique |

C([C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |

SMILES |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |

SMILES canonique |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |

Description physique |

Solid |

Synonymes |

phosphatidylinositol 3-monophosphate phosphatidylinositol 3-phosphate PtdINS3P |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B1236161.png)

![1-[2-(5-fluoropyridin-2-yl)sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1236162.png)

![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)

![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)

![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)